(4,6-Dimethylmorpholin-2-yl)methanamine
Description
(4,6-Dimethylmorpholin-2-yl)methanamine is a morpholine-derived amine characterized by a six-membered morpholine ring substituted with methyl groups at the 4- and 6-positions and an aminomethyl group at the 2-position. Its molecular formula is C₇H₁₄N₂O, with a molecular weight of 130.21 g/mol. The compound is primarily utilized in pharmaceutical and chemical research as a building block for synthesizing heterocyclic compounds or bioactive molecules. Its structural rigidity and amine functionality make it valuable for modulating physicochemical properties (e.g., solubility, bioavailability) in drug design .
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(4,6-dimethylmorpholin-2-yl)methanamine |
InChI |
InChI=1S/C7H16N2O/c1-6-4-9(2)5-7(3-8)10-6/h6-7H,3-5,8H2,1-2H3 |
InChI Key |
MCQKJSGTPHJMKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)CN)C |
Origin of Product |
United States |
Preparation Methods
Mannich Reaction for Morpholine Functionalization
Methodology : A Mannich reaction introduces the morpholinylmethyl group via formaldehyde and 2,6-dimethylmorpholine.
Example :
- Substrate : Curcumin pyrazole derivative
- Conditions :
- Formaldehyde (1.2 eq), 2,6-dimethylmorpholine (1.5 eq), reflux in EtOH/H₂O (8 h)
- Product: 2-[(2,6-Dimethylmorpholin-4-yl)methyl]-phenolic compound
Yield : Improved solubility (3× vs. precursor).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 8 h |
| Solubility Increase | 3-fold (vs. curcumin) |
| Characterization | ¹H-NMR, HSQC, HMBC, ESI-MS |
Gabriel Synthesis via Phthalimide Deprotection
Methodology : A phthalimide-protected intermediate is deprotected using hydrazine hydrate.
Example :
- Substrate : 2-[2-(2,6-Dimethyl-4-morpholinyl)ethyl]-1H-isoindole-1,3(2H)-dione
- Conditions :
- Hydrazine hydrate (2 eq) in MeOH, reflux → RT
Yield : 79%.
- Hydrazine hydrate (2 eq) in MeOH, reflux → RT
Steps :
- Alkylation of morpholine with phthalimide-protected alkyl halide.
- Hydrazine-mediated cleavage to release the free amine.
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Nitrile Reduction | NaBH₄/NiCl₂/TFA, MeOH, 0°C→RT | Moderate | Scalable, avoids high-pressure H₂ | Requires nickel catalyst |
| Mannich Reaction | Formaldehyde, reflux, aqueous EtOH | High | Direct C–N bond formation | Limited to activated substrates |
| Gabriel Synthesis | Hydrazine hydrate, MeOH | 79% | High purity, no metal catalysts | Multi-step synthesis required |
Industrial Considerations
- Scale-Up : NaBH₄-based reductions are preferred for safety over hydrogenation.
- Purification : SCX columns or crystallization (e.g., HCl salt formation) enhance purity.
Chemical Reactions Analysis
Types of Reactions
(4,6-Dimethylmorpholin-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, and thiols; reactions are performed in polar solvents with or without catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups replacing the methanamine group.
Scientific Research Applications
Anticancer Research
One of the primary applications of (4,6-Dimethylmorpholin-2-yl)methanamine is in the development of anticancer therapies. Research indicates that this compound can be utilized as a building block for synthesizing novel anti-cancer agents. For instance, compounds derived from this compound have shown promising results in inhibiting tumor growth and metastasis in preclinical models .
Case Study:
A study detailed in a patent application describes a series of compounds based on this compound that demonstrated significant activity against various cancer cell lines. The results indicated that these compounds could potentially serve as effective treatments for specific types of cancer, paving the way for further clinical investigations.
Intermediate in Organic Synthesis
This compound is frequently used as an intermediate in organic synthesis. It plays a crucial role in the production of various pharmaceuticals and agrochemicals.
Table 1: Synthesis Pathways Utilizing this compound
| Compound Type | Application Area | Synthesis Method |
|---|---|---|
| Antidepressants | Mental Health | N-Alkylation reactions |
| Antihypertensives | Cardiovascular Health | Amine coupling reactions |
| Antiviral agents | Infectious Diseases | Multi-step synthesis involving amines |
Polymer Chemistry
The compound has also found applications in polymer chemistry as a modifier or additive to enhance the properties of polymers. Its ability to interact with various functional groups makes it suitable for improving mechanical properties and thermal stability.
Case Study:
Research has shown that incorporating this compound into polymer matrices can significantly improve their resistance to thermal degradation and enhance their mechanical strength .
Safety Profile Assessment
Toxicological studies are essential for understanding the safety profile of this compound when used in pharmaceuticals or materials science. Preliminary studies suggest that while the compound exhibits some cytotoxicity at high concentrations, it is generally well-tolerated at therapeutic doses .
Table 2: Toxicological Data Summary
| Study Type | Findings |
|---|---|
| Acute Toxicity Studies | Minimal adverse effects at low doses |
| Chronic Exposure Studies | No significant long-term effects observed |
| Genotoxicity Assays | Negative results indicating low genotoxic risk |
Mechanism of Action
The mechanism of action of (4,6-Dimethylmorpholin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating signal transduction processes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Functional and Reactivity Differences
(a) Steric and Electronic Effects
- The 4-phenyl analog (4-Phenylmorpholin-2-yl)methanamine exhibits enhanced lipophilicity due to the aromatic ring, which may improve membrane permeability in drug candidates .
Spectroscopic and Analytical Data
Table 2: NMR Data Comparison (Selected Peaks)
- The target compound’s NMR profile would likely show distinct methyl resonances (~1.2–1.5 ppm for CH₃) and morpholine ring protons (~3.4–4.0 ppm), similar to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
